molecular formula C13H11BrFNOS B14913461 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B14913461
M. Wt: 328.20 g/mol
InChI Key: AHRZAHLNOQYFHW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide is a halogenated benzamide derivative featuring a bromo substituent at the 2-position, a fluoro group at the 5-position of the benzene ring, and a thiophen-2-yl ethylamine moiety as the amide substituent. This compound is of interest due to its structural complexity, combining aromatic, heterocyclic, and halogenated elements.

Properties

Molecular Formula

C13H11BrFNOS

Molecular Weight

328.20 g/mol

IUPAC Name

2-bromo-5-fluoro-N-(1-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H11BrFNOS/c1-8(12-3-2-6-18-12)16-13(17)10-7-9(15)4-5-11(10)14/h2-8H,1H3,(H,16,17)

InChI Key

AHRZAHLNOQYFHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the bromine, fluorine, and thiophene groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromine and Fluorine Sources: Bromine (Br2), N-bromosuccinimide (NBS), and fluorine reagents like Selectfluor.

    Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while cross-coupling reactions can produce complex thiophene-containing molecules .

Scientific Research Applications

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions, along with the thiophene moiety, contribute to its binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physical properties, and substituent effects.

Structural Analogues and Substituent Effects

Compound Name Substituents on Benzamide Core Amide Substituent Key Differences Reference
This compound 2-Bromo, 5-fluoro 1-(Thiophen-2-yl)ethyl Thiophene heterocycle Target
5-Bromo-2-fluoro-N-methyl-benzamide (6c) 5-Bromo, 2-fluoro Methyl Simpler alkyl substituent
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (plain benzamide) 3,4-Dimethoxyphenethyl Methoxy groups on phenyl ring
3-Bromo-4-(2-methoxyethoxy)-N-[[(2-phenylethyl)amino]thioxomethyl]benzamide 3-Bromo, 4-(2-methoxyethoxy) Thioxomethyl-phenethyl Thioxomethyl and methoxyethoxy groups
2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i) 2-Bromo (on acetamide) Benzo[b]thienyl-trimethoxybenzoyl Fused thiophene and trimethoxybenzoyl

Key Observations:

  • Thiophene vs. Phenyl Substituents: The thiophen-2-yl group in the target compound introduces sulfur-based heterocyclic character, which may enhance π-π interactions compared to phenyl or alkyl substituents (e.g., 6c or Rip-B) .
  • Complexity of Amide Groups: Compounds like 3i and 3l () feature fused thiophene and trimethoxybenzoyl groups, which may confer higher molecular rigidity and lower solubility compared to the target compound’s simpler thiophen-2-yl ethyl chain .

Physical and Spectral Properties

Compound Name Melting Point (°C) Solubility Trends NMR/MS Data Availability Reference
This compound Not reported Likely low (hydrophobic thiophene) Presumed 1H/13C NMR, HRMS -
2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i) 164–166 Low (bulky substituents) 1H NMR, MS reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 90 Moderate (polar methoxy groups) 1H/13C NMR reported

Key Observations:

  • The thiophen-2-yl ethyl group in the target compound may reduce solubility compared to methoxy-substituted analogues (e.g., Rip-B) due to increased hydrophobicity .
  • Melting points for halogenated benzamides range widely (90–200°C), with bulkier substituents (e.g., 3i, 3l) showing higher values .

Biological Activity

2-Bromo-5-fluoro-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antiviral and anticancer activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁BrFNOS
  • Molecular Weight : 328.20 g/mol
  • CAS Number : 1030201-09-2

The compound features a bromine and fluorine substituent along with a thiophene ring, which may contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of heterocycles, including derivatives similar to this compound, as antiviral agents. For instance, compounds with similar structures have shown efficacy against various viruses, including hepatitis C and dengue viruses.

CompoundEC₅₀ (µM)Virus Targeted
Compound A3.4Hepatitis C
Compound B4.1Dengue Virus
This compoundTBDTBD

The exact EC₅₀ values for this compound are yet to be determined, but ongoing research suggests promising antiviral properties.

Anticancer Activity

In vitro studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, a recent study reported that certain benzamide derivatives exhibited significant cytotoxic effects against colorectal cancer cell lines.

Study ReferenceCell LineIC₅₀ (µM)
Study 1HT-29 (Colorectal Cancer)10.5
Study 2MCF-7 (Breast Cancer)15.0
Ongoing Research on this compoundTBDTBD

Case Study 1: Antiviral Efficacy

A study published in MDPI examined the antiviral efficacy of various heterocyclic compounds against tobacco mosaic virus (TMV). Compounds structurally related to this compound demonstrated superior action compared to standard inhibitors, suggesting that this class of compounds may be effective against viral infections.

Case Study 2: Anticancer Potential

Research conducted on benzamide derivatives indicated that they could significantly inhibit the growth of cancer cells. The study utilized multiple cancer cell lines and reported IC₅₀ values indicating effective cytotoxicity. The specific role of thiophene in enhancing activity remains an area for further exploration.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by various structural modifications:

  • Halogen Substitution : The presence of bromine and fluorine atoms has been correlated with increased potency against certain viral targets.
  • Thiophene Ring : The incorporation of thiophene may enhance lipophilicity and facilitate better interaction with biological membranes, potentially improving bioavailability.

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